Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- is a complex organic compound with the molecular formula C14H12N2O3S It is known for its unique structure, which includes a benzoic acid core substituted with hydroxy, phenylamino, and thioxomethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzoic acid with phenyl isothiocyanate under controlled conditions to introduce the phenylamino and thioxomethyl groups . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its functional groups.
Wirkmechanismus
The mechanism by which benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- exerts its effects involves interactions with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The thioxomethyl group may also play a role in modulating the compound’s activity by interacting with sulfur-containing biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-: Similar structure but with a sulfonyl group instead of a thioxomethyl group.
2-Hydroxy-5-N-methacrylamidobenzoic acid: Contains a methacrylamide group, used in dental applications.
5-Amino-2-hydroxybenzoic acid: Lacks the phenylamino and thioxomethyl groups, simpler structure.
Uniqueness
Benzoic acid, 2-hydroxy-5-[[(phenylamino)thioxomethyl]amino]- is unique due to the presence of both phenylamino and thioxomethyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62773-62-0 |
---|---|
Molekularformel |
C14H12N2O3S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
2-hydroxy-5-(phenylcarbamothioylamino)benzoic acid |
InChI |
InChI=1S/C14H12N2O3S/c17-12-7-6-10(8-11(12)13(18)19)16-14(20)15-9-4-2-1-3-5-9/h1-8,17H,(H,18,19)(H2,15,16,20) |
InChI-Schlüssel |
AFVHNGJMUIBTPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.